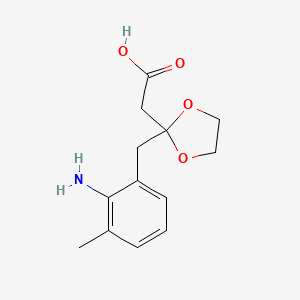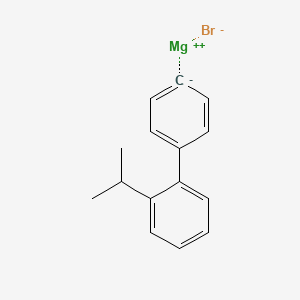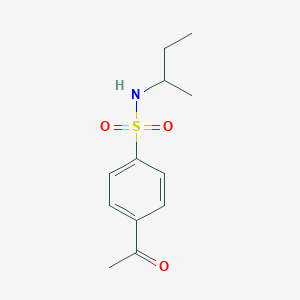
4-Acetyl-n-(sec-butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-n-(sec-butyl)benzenesulfonamide is an organic compound with the molecular formula C12H17NO3S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-n-(sec-butyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The continuous flow process is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-n-(sec-butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-Acetyl-n-(sec-butyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Acetyl-n-(sec-butyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding to the enzyme’s active site, leading to inhibition of its activity. This mechanism is particularly relevant in the context of its potential anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
4-Acetyl-n-(sec-butyl)benzenesulfonamide can be compared with other benzenesulfonamides, such as:
N-butylbenzenesulfonamide: Similar in structure but lacks the acetyl group, which affects its chemical reactivity and applications.
4-acetylbenzenesulfonamide: Lacks the sec-butyl group, which influences its solubility and biological activity.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
4-acetyl-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-4-9(2)13-17(15,16)12-7-5-11(6-8-12)10(3)14/h5-9,13H,4H2,1-3H3 |
Clé InChI |
YVVUSXKZUDZNJT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


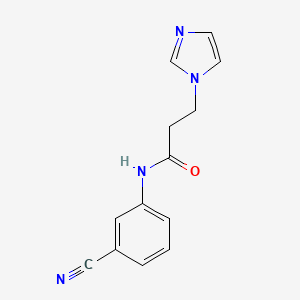
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
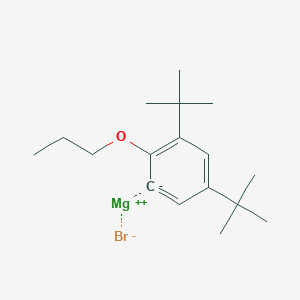
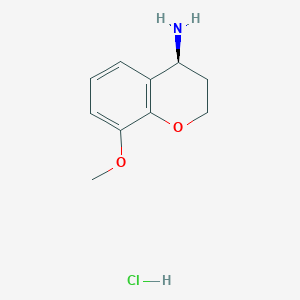

![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
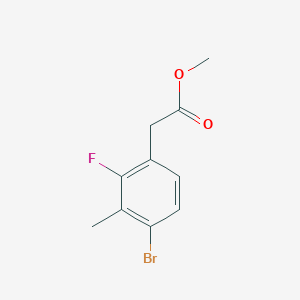


![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)

